N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that features a unique combination of adamantyl, thiazole, and quinolinecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the adamantyl and thiazole intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroxy or amino derivatives.
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the thiazole and quinolinecarboxamide moieties contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-N’-(4-guanidinobenzyl)urea
- 4-(1-Adamantyl)benzaldehyde
- 1-(2-adamantylidene)naphthalene-2(1H)-one
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of adamantyl, thiazole, and quinolinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
372088-56-7 |
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Molecular Formula |
C23H23N3O3S |
Molecular Weight |
421.5g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c27-19-15-3-1-2-4-16(15)24-20(28)18(19)21(29)26-22-25-17(11-30-22)23-8-12-5-13(9-23)7-14(6-12)10-23/h1-4,11-14H,5-10H2,(H2,24,27,28)(H,25,26,29) |
InChI Key |
WANQKVAYNIWVHC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=C(C6=CC=CC=C6NC5=O)O |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=C(NC6=CC=CC=C6C5=O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=C(NC6=CC=CC=C6C5=O)O |
Origin of Product |
United States |
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